molecular formula C10H10O3 B1610983 (5-Methoxy-1-benzofuran-2-yl)methanol CAS No. 37603-26-2

(5-Methoxy-1-benzofuran-2-yl)methanol

Cat. No.: B1610983
CAS No.: 37603-26-2
M. Wt: 178.18 g/mol
InChI Key: ZTGZJYZILIDGMD-UHFFFAOYSA-N
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Description

(5-Methoxy-1-benzofuran-2-yl)methanol is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Biological Activity

(5-Methoxy-1-benzofuran-2-yl)methanol, a benzofuran derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, biochemical properties, and mechanisms of action associated with this compound.

Chemical Profile

  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.18 g/mol
  • CAS Number : 37603-26-2

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Anticancer Activity :
    • Studies indicate that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, structural modifications at the C–3 position of the benzofuran ring have been linked to enhanced antiproliferative effects against various cancer cell lines, including A549 lung adenocarcinoma cells .
  • Antimicrobial Properties :
    • Research has demonstrated that derivatives of benzofuran exhibit antimicrobial activity against a range of pathogens. Specifically, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Biochemical Pathways :
    • The compound is known to influence pathways related to oxidative stress and viral replication, suggesting a multifaceted role in cellular biochemistry.

Anticancer Studies

A comparative analysis of various benzofuran derivatives revealed that structural variations significantly affect their biological activity:

CompoundStructural ModificationAnticancer Activity
10cMethyl at C–3Moderate
10hMethoxy at C–6High
10jMethoxy at C–7Low

Studies indicated that the introduction of methoxy groups at specific positions on the benzofuran ring enhances anticancer properties, with optimal activity observed in compounds with substitutions at the C–6 position .

Antimicrobial Activity

In vitro tests have shown that this compound exhibits significant antimicrobial activity:

Pathogen TypeActivity Level
Gram-positive cocciEffective
Gram-negative rodsModerate
FungiEffective

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy : A study involving A549 cells demonstrated that treatment with this compound resulted in a notable reduction in cell viability, indicating its potential as an anticancer agent. The compound's effects were compared against standard chemotherapeutics like cisplatin, showing comparable efficacy .
  • Antimicrobial Testing : Another study evaluated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, revealing potent activity that could be harnessed for therapeutic applications against resistant infections .

Q & A

Basic Research Questions

Q. What synthetic routes are available for (5-Methoxy-1-benzofuran-2-yl)methanol, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via functionalization of the benzofuran core. A common approach involves:

  • Step 1: Alkylation or substitution of 5-methoxybenzofuran derivatives using vinylating agents (e.g., styrene) under acidic or oxidative conditions (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone as an oxidant) to introduce substituents .
  • Step 2: Reduction of intermediate carbonyl groups (e.g., ketones) to the methanol moiety using NaBH₄ or LiAlH₄ .

Key Factors Affecting Yield:

  • Solvent Choice: Polar aprotic solvents (e.g., hexafluoroisopropanol) enhance reaction efficiency by stabilizing intermediates .
  • Catalyst Selection: Silica-supported cobalt nanoparticles improve selectivity in reductive steps .
  • Temperature Control: Lower temperatures (e.g., 273 K) minimize side reactions during oxidation .

Table 1: Comparison of Synthetic Routes

RouteStarting MaterialKey Reagents/ConditionsYield (%)
Oxidative4-Methoxyphenol + StyreneDDQ, Hexafluoroisopropanol, RT65–75
Reductive5-Methoxybenzofuran-2-carbaldehydeNaBH₄, MeOH, 0°C80–85

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • 1H/13C NMR: Identify methoxy (δ ~3.8 ppm for OCH₃) and hydroxymethyl (δ ~4.5 ppm for CH₂OH) groups. Coupling patterns in aromatic regions (δ 6.5–7.5 ppm) confirm benzofuran substitution .
  • IR Spectroscopy: O–H stretching (~3200–3500 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) validate the methanol and methoxy groups .
  • HRMS: Exact mass analysis confirms molecular formula (e.g., C₁₀H₁₀O₃ requires m/z 178.0630) .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX resolve the molecular structure and intermolecular interactions?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction data are processed using SHELXC/D/E for structure solution. SHELXL refines atomic positions and thermal parameters .
  • Planarity Analysis: The benzofuran core is typically planar (mean deviation <0.01 Å), with torsional angles <5° for substituents .
  • Hydrogen Bonding: O–H···O interactions (e.g., between methanol and carbonyl groups) form centrosymmetric dimers, stabilizing the crystal lattice .

Table 2: Key Crystallographic Parameters (Example)

ParameterValue
Space GroupP2₁/c
Hydrogen Bond (Å)O···O: 2.68–2.72
π-π Stacking (Å)3.84

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Validation via DFT Calculations: Compare experimental NMR/IR data with computed spectra (e.g., Gaussian 09) to identify conformational discrepancies .
  • Multi-Technique Cross-Check: Use complementary methods (e.g., Raman spectroscopy for crystal packing vs. solution-state NMR for dynamic behavior) .
  • Error Analysis in SHELX: Refine disorder models or twinning parameters to address mismatches in electron density maps .

Q. What intermolecular interactions dictate the compound’s physicochemical properties?

Methodological Answer:

  • Hydrophobicity: The benzofuran core and methoxy group contribute to logP ~1.5, influencing solubility in apolar solvents .
  • Hydrogen Bonding: O–H···O networks increase melting points (e.g., 380–437 K) and reduce volatility .
  • π-π Stacking: Aromatic interactions (3.8–4.0 Å) enhance thermal stability and crystallinity .

Q. How is the biological activity of this compound evaluated, and what structural features drive its structure-activity relationships (SAR)?

Methodological Answer:

  • In Vitro Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli .
  • SAR Insights:
    • Methoxy Group: Enhances membrane permeability (logD ~1.2) .
    • Hydroxymethyl Group: Critical for hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition) .
  • In Silico Docking: Use AutoDock to simulate interactions with target proteins (e.g., binding affinity <−7 kcal/mol for kinase targets) .

Table 3: Bioactivity Profile (Example)

AssayTargetIC50/EC50 (μM)
AntimicrobialS. aureus12.5
Anticancer (MTT)HeLa Cells45.8
Antioxidant (DPPH)Free Radicals88.2% at 100 μM

Properties

IUPAC Name

(5-methoxy-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGZJYZILIDGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569340
Record name (5-Methoxy-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37603-26-2
Record name 5-Methoxy-2-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37603-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methoxy-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5 methoxybenzofuran-2-carboxylic acid (10.0 gm; 52 mmoles) in THF (300 mL) cooled at -78° C. was added diisobutylaluminium hydride (120 ml, 182 mmoles) via a syringe. The reaction mixture temperature was raised to room temperature and the solution was stirred for 3 hours. The mixture was poured into a saturated solution of ammonium chloride (500 ml) and stirred 15 minutes then was acidified with HCl 6N. This mixture was extracted with ethyl acetate (2×500 ml). The combined organic extract was concentrated in vacuo. The residue was chromatographed on silica gel using 30% ethyl acetate in hexane to yield 5-methoxy-2-hydroxymethylbenzofuran, E8, (6.5 gm, 71%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
71%

Synthesis routes and methods II

Procedure details

Compound 24 (3.5 g, 19.9 mmol) was dissolved in EtOH (20 mL). NaBH4 (957 mg, 25.87 mmol) was added portionwise at 0° C., with vigorous stirring. The suspension was stirred at 0° C. for 15 min and then at room temperature for 1.5 h. Solvent was evaporated off in-vacuo. The residue was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (2:1) to give 25 (3.0 g, 85%) as a white solid. 1H NMR (500 MHz, CDCl3): δ: 7.36 (1H, d, J=8.90 Hz, H-7), 7.02 (1H, d, J=2.6, H-4), 6.90 (1H, dd, J=6.30 & 2.60, H-6), 6.61 (1H, s, H-3), 4.76 (2H, s, 2-CH2), 3.86 (3H, s, OCH3), 2.16 (1H, bs, OH). 13C NMR CDEPT 135, (500 MHz, CDCl3): δ: 113.07 (C-7), 111.69 (C-6), 104.34 (C-4), 103.60 (C-3), 58.24 (CH2), 55.92 (OCH3).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
957 mg
Type
reactant
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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